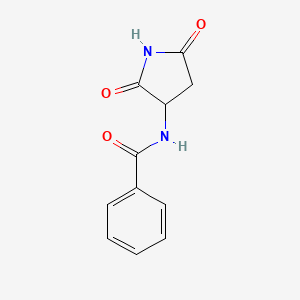

N-(2,5-dioxopyrrolidin-3-yl)benzamide

CAS No.: 305-86-2

Cat. No.: VC18529309

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 305-86-2 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | N-(2,5-dioxopyrrolidin-3-yl)benzamide |

| Standard InChI | InChI=1S/C11H10N2O3/c14-9-6-8(11(16)13-9)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14,16) |

| Standard InChI Key | YXRORANDLJEXTG-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(=O)NC1=O)NC(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

N-(2,5-Dioxopyrrolidin-3-yl)benzamide consists of a benzamide group () attached to the 3-position of a pyrrolidine-2,5-dione ring (succinimide derivative). The IUPAC name is N-(2,5-dioxopyrrolidin-3-yl)benzamide, and its canonical SMILES string is . The compound’s planar benzamide group and rigid succinimide ring contribute to its unique electronic and steric properties, which influence its reactivity and interactions with biological targets .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.21 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 66.7 Ų |

| logP (Partition Coefficient) | 0.672 (predicted) |

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via condensation reactions. One method involves reacting benzoyl chloride with 3-aminopyrrolidine-2,5-dione in the presence of a base. Alternatively, a scalable approach utilizes succinic anhydride and benzohydrazide under acidic conditions:

This method yields the product in ~83% purity after recrystallization from methanol . Recent advances in iodide-catalyzed amide synthesis (e.g., using ) offer improved efficiency for analogous succinimide derivatives .

Physicochemical Properties

Solubility and Stability

N-(2,5-Dioxopyrrolidin-3-yl)benzamide exhibits limited water solubility () but is soluble in polar aprotic solvents like DMSO and DMF . It remains stable under ambient conditions but may hydrolyze in strongly acidic or basic environments due to the labile amide bond .

Spectroscopic Data

-

IR (KBr): 3280 cm (N–H stretch), 1705 cm (C=O amide), 1660 cm (C=O succinimide) .

-

H NMR (400 MHz, DMSO-d): δ 8.45 (s, 1H, NH), 7.85–7.82 (m, 2H, Ar–H), 7.52–7.48 (m, 3H, Ar–H), 4.35–4.30 (m, 1H, pyrrolidine-H), 3.20–3.15 (m, 2H, pyrrolidine-H), 2.75–2.70 (m, 2H, pyrrolidine-H) .

Pharmacological and Biological Activities

Biopharmaceutical Applications

A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), enhances monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures by increasing intracellular ATP levels and glucose uptake rates . This implies that N-(2,5-dioxopyrrolidin-3-yl)benzamide derivatives may serve as metabolic modulators in biomanufacturing .

Table 2: Comparative Bioactivity of Succinimide Derivatives

| Compound | Activity | Mechanism |

|---|---|---|

| MPPB | ↑ Monoclonal antibody production | ATP modulation, glucose uptake |

| Ethosuximide | Anticonvulsant | T-type Ca channel block |

| Lacosamide | Antiepileptic | Na channel stabilization |

Research Applications

Organic Synthesis

The compound serves as a building block in palladium-catalyzed C–H activation reactions. For example, benzamide derivatives undergo site-selective alkylation with maleimides to yield complex heterocycles .

Structural Modifications

Derivatization at the pyrrolidine nitrogen or benzamide aromatic ring has produced compounds with enhanced bioactivity. For instance, chloro- and methoxy-substituted analogs show improved logP values and target affinity .

Future Perspectives

Further studies should explore:

-

Mechanistic Insights: Elucidate the compound’s interaction with biological targets using crystallography or molecular docking.

-

Structure-Activity Relationships (SAR): Optimize substituents to enhance solubility and potency.

-

In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume